molecular formula C16H17BrO B14221412 1,1'-Biphenyl, 4-bromo-4'-(1,1-dimethylethoxy)- CAS No. 498579-54-7

1,1'-Biphenyl, 4-bromo-4'-(1,1-dimethylethoxy)-

Cat. No.: B14221412
CAS No.: 498579-54-7
M. Wt: 305.21 g/mol
InChI Key: DNBJASKEWWYZCO-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom and a tert-butoxy group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- typically involves the bromination of biphenyl followed by the introduction of the tert-butoxy group. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromobiphenyl is then reacted with tert-butyl alcohol in the presence of an acid catalyst to introduce the tert-butoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.

    Reduction Reactions: The bromine atom can be reduced to form biphenyl or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states and reduced forms of the compound.

Scientific Research Applications

1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butoxy group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 4-bromo-: Lacks the tert-butoxy group, making it less sterically hindered and potentially less reactive.

    1,1’-Biphenyl, 4-bromo-4’-methyl-: Contains a methyl group instead of a tert-butoxy group, leading to different chemical properties and reactivity.

    4-Bromo-4’-hydroxybiphenyl: Has a hydroxyl group instead of a tert-butoxy group, which can significantly alter its chemical behavior and applications.

Uniqueness

1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- is unique due to the presence of both a bromine atom and a tert-butoxy group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

498579-54-7

Molecular Formula

C16H17BrO

Molecular Weight

305.21 g/mol

IUPAC Name

1-bromo-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]benzene

InChI

InChI=1S/C16H17BrO/c1-16(2,3)18-15-10-6-13(7-11-15)12-4-8-14(17)9-5-12/h4-11H,1-3H3

InChI Key

DNBJASKEWWYZCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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